5-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine
Description
Historical Context of Pyrrolopyridines in Chemical Research
The historical development of pyrrolopyridine chemistry traces its origins to the foundational work on pyridine derivatives in the mid-nineteenth century. The discovery of pyridine itself occurred in 1849 when Scottish scientist Thomas Anderson identified this nitrogen-containing heterocycle through high-temperature heating of animal bones. Anderson described pyridine as a colorless liquid with an unpleasant odor, noting its high solubility in water and acids while being only slightly soluble in oils. The nomenclature for pyridine derived from the Greek word "pyr" meaning fire, reflecting its flammable nature, with the suffix "idine" added to indicate a cyclic compound containing nitrogen.
The structural elucidation of pyridine occurred decades after its initial discovery, with Wilhelm Körner in 1869 and James Dewar in 1871 proposing that pyridine's structure derived from benzene through substitution of one carbon-hydrogen unit with nitrogen. This fundamental understanding paved the way for the subsequent development of fused pyridine systems, including the pyrrolopyridine family. The first major synthetic breakthrough came in 1881 when Arthur Rudolf Hantzsch described the synthesis of pyridine derivatives using beta-keto acids, aldehydes, and ammonia as nitrogen donors. This methodology established the foundation for more complex heterocyclic synthesis approaches that would later be applied to pyrrolopyridine construction.
The evolution of pyrrolopyridine chemistry accelerated significantly in the twentieth century as researchers recognized the potential of these bicyclic systems as bioisosteres of naturally occurring purines and indoles. The development of azaindole chemistry, which encompasses the pyrrolopyridine family, has been driven by the recognition that these compounds possess unique physicochemical properties that can be fine-tuned through strategic substitution patterns. Modern synthetic approaches to pyrrolopyridines have incorporated advanced methodologies including metal-catalyzed cyclizations, photochemical transformations, and cascade reactions.
Contemporary research has revealed that pyrrolopyridines serve as privileged structures in medicinal chemistry, with the ability to modulate various biological targets through their unique electronic and steric properties. The historical progression from simple pyridine chemistry to complex pyrrolopyridine systems illustrates the continuous evolution of heterocyclic chemistry and its increasing sophistication in addressing modern pharmaceutical challenges.
Classification and Nomenclature of 5-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine
The classification of this compound follows established nomenclature systems for fused heterocyclic compounds, specifically the pyrrolopyridine or azaindole family. Pyrrolopyridines exist in six distinct structural isomers, each characterized by different fusion patterns between the five-membered pyrrole ring and the six-membered pyridine ring. The [2,3-c] designation indicates the specific connectivity pattern where the pyrrole ring is fused to the pyridine ring between positions 2 and 3 of the pyridine nucleus, with the nitrogen atom of the pyrrole ring positioned at what becomes the 1-position of the fused system.
The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic systems. The base structure is designated as 1H-pyrrolo[2,3-c]pyridine, where the "1H" indicates that the hydrogen atom is located on the nitrogen at position 1 of the pyrrole ring. The halogen substituents are numbered according to the fused ring system, with chlorine at position 5 and iodine at position 3. This specific substitution pattern creates a unique molecular architecture that influences both the compound's chemical reactivity and potential biological activity.
Within the broader azaindole classification system, this compound belongs to the 6-azaindole subfamily, where the nitrogen atom of the pyridine ring occupies the 6-position relative to the indole numbering system. This classification is particularly relevant for understanding structure-activity relationships and comparing biological activities with other azaindole derivatives. The compound can also be classified as a halogenated heterocycle, specifically a dihalo-substituted pyrrolopyridine, which places it within a specialized category of compounds known for their unique electronic properties and synthetic utility.
The Chemical Abstracts Service registry system provides additional identification through unique registry numbers, while the International Chemical Identifier system offers standardized molecular representation. The molecular formula C₇H₄ClIN₂ precisely describes the atomic composition, indicating the presence of seven carbon atoms, four hydrogen atoms, one chlorine atom, one iodine atom, and two nitrogen atoms within the bicyclic framework.
Significance of Halogenated Heterocycles in Scientific Research
Halogenated heterocycles occupy a position of fundamental importance in contemporary chemical research due to their unique electronic properties and synthetic versatility. The incorporation of halogen atoms into heterocyclic frameworks significantly alters molecular properties including lipophilicity, metabolic stability, and binding affinity to biological targets. In the context of pyrrolopyridine chemistry, halogenation serves multiple strategic purposes, ranging from modulation of electronic density to facilitation of further synthetic transformations through cross-coupling reactions.
The significance of halogenated heterocycles extends beyond simple property modification to encompass their role as key intermediates in complex synthetic sequences. Halogen substituents, particularly iodine and chlorine, serve as versatile leaving groups in palladium-catalyzed coupling reactions, enabling the construction of more complex molecular architectures. Recent developments in metal-catalyzed synthesis have demonstrated the utility of halogenated pyrrolopyridines as building blocks for diverse chemical transformations, including carbon-carbon bond formation and heterocycle construction.
Research into halogenated pyrrolopyridines has revealed significant structure-activity relationships in biological systems. Studies on halogenated pyrrolo[3,2-d]pyrimidines have demonstrated that the presence of halogen substituents, particularly at specific positions, can dramatically enhance antiproliferative activity against cancer cell lines. The observation that iodine substitution at position 7 markedly enhances cytotoxic properties highlights the critical role of halogen positioning in determining biological activity. These findings have important implications for the design of this compound derivatives as potential therapeutic agents.
The electronic effects of halogen substitution in heterocyclic systems contribute to their significance in drug discovery programs. Halogen atoms influence the electronic distribution within the aromatic system, affecting parameters such as basicity, nucleophilicity, and hydrogen bonding capacity. The dual halogenation pattern in this compound creates a unique electronic environment that may confer distinct binding properties to biological targets, particularly kinase enzymes where pyrrolopyridines are known to interact.
Contemporary research has also highlighted the role of halogenated heterocycles in materials science applications, where their unique electronic properties contribute to the development of organic semiconductors and electronic devices. The combination of the pyrrolopyridine core with strategic halogen substitution provides opportunities for tuning electronic properties in materials applications, expanding the utility of these compounds beyond traditional pharmaceutical research.
Overview of Current Research Landscape
The contemporary research landscape surrounding this compound and related compounds is characterized by intensive investigation across multiple disciplines, with particular emphasis on medicinal chemistry applications and synthetic methodology development. Current research trends indicate a strong focus on the development of pyrrolopyridine derivatives as kinase inhibitors, reflecting the recognized ability of these scaffolds to mimic the purine ring system of adenosine triphosphate.
Recent patent literature reveals significant commercial interest in pyrrolopyridine derivatives for therapeutic applications, with particular emphasis on compounds targeting protein kinases involved in cancer progression. Patent applications describe numerous pyrrolopyridine derivatives with substitution patterns similar to this compound, indicating the strategic importance of halogenated variants in drug discovery programs. The development of pyrrolopyridine-based inhibitors for dual specificity tyrosine-phosphorylation-regulated kinases and CDC-like kinases represents a particularly active area of investigation.
Synthetic methodology research has experienced significant advancement in recent years, with the development of novel metal-catalyzed approaches for pyrrolopyridine construction. Recent publications describe innovative synthetic routes utilizing iron, rhodium, and palladium catalysis for the efficient preparation of substituted pyrrolopyridines. These methodological advances have important implications for the synthesis of this compound and its derivatives, potentially enabling more efficient and scalable synthetic approaches.
The biological evaluation of pyrrolopyridine derivatives continues to reveal new therapeutic opportunities beyond traditional kinase inhibition. Recent studies have demonstrated antiproliferative activities of halogenated pyrrolopyridines against various cancer cell lines, with particular efficacy observed against triple-negative breast cancer cells. The identification of pyrrolopyridine derivatives with antiviral activity, including compounds active against human immunodeficiency virus, has expanded the therapeutic potential of this chemical class.
Current research also encompasses the investigation of pyrrolopyridines as analgesic and sedative agents, building upon earlier studies that identified significant central nervous system activity in this compound class. The development of structure-activity relationships for pyrrolopyridine derivatives has provided insights into the molecular features responsible for various biological activities, informing the design of new compounds with improved therapeutic profiles.
The integration of computational approaches with experimental research has become increasingly prominent in pyrrolopyridine research, with density functional theory calculations being employed to understand reaction mechanisms and predict molecular properties. These computational studies have provided valuable insights into the electronic properties of halogenated pyrrolopyridines and their interactions with biological targets, complementing experimental investigations and guiding rational drug design efforts.
Properties
IUPAC Name |
5-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-7-1-4-5(9)2-10-6(4)3-11-7/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INXXPKHKUUMVKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CNC2=CN=C1Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696641 | |
| Record name | 5-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190310-51-0 | |
| Record name | 5-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine typically involves the halogenation of pyrrolo[2,3-c]pyridine derivatives. One common method includes the use of N-iodosuccinimide (NIS) for iodination and a chlorinating agent such as thionyl chloride or phosphorus pentachloride for chlorination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) is crucial for large-scale synthesis .
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrrolo[2,3-c]pyridine ring.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki or Sonogashira coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like tetrahydrofuran or dimethylformamide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-3-iodo-1H-pyrrolo[2,3-c]pyridine .
Scientific Research Applications
5-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of kinase inhibitors, which are potential therapeutic agents for cancer treatment.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival . This makes it a valuable tool in cancer research and drug development.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Pyrrolo[2,3-c]pyridine Series
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b)
- Substituents : Chlorine (C5), carboxylic acid (C2).
- Reactivity : The carboxylic acid group enables amide bond formation, while the chlorine allows for nucleophilic substitution. Used in drug discovery for its polarity and hydrogen-bonding capacity .
- Applications : Intermediate for kinase inhibitors and EGFR-targeting agents .
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10c)
- Substituents : Methoxy (C5), carboxylic acid (C2).
- Reactivity : Methoxy group increases electron density, reducing electrophilic substitution rates compared to chloro derivatives. Carboxylic acid facilitates bioconjugation .
- Applications : Explored in anticancer agents due to improved solubility over halogenated analogues .
Halogenated Analogues in the Pyrrolo[2,3-b]pyridine Series
5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (15) Substituents: Bromine (C5), iodine (C3). Reactivity: Iodine participates in Sonogashira couplings (e.g., synthesis of 5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine) . Bromine is less reactive than chlorine in SNAr reactions. Applications: Key intermediate in synthesizing kinase inhibitors targeting SGK-1 .
5-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine
- Substituents : Chlorine (C5), iodine (C4).
- Reactivity : Iodine at C4 directs cross-coupling reactions, while chlorine stabilizes the ring. Demonstrated in iron-catalyzed Kumada couplings .
- Applications : Building block for antitumor agents .
Functionalized Derivatives
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS 1203498-99-0)
- Substituents : Chlorine (C5), carboxylic acid (C3).
- Reactivity : Carboxylic acid enables conjugation with amines or alcohols. Chlorine allows for Pd-mediated cross-couplings .
- Applications : Core structure in EGFR inhibitors .
5-Chloro-3-N-acylamino-pyrrolo[2,3-b]pyridines (8a-o) Substituents: Chlorine (C5), nicotinamide (C3). Reactivity: Acylation at C3 enhances binding to kinase ATP pockets. Chlorine maintains metabolic stability . Applications: Antiproliferative agents with IC50 values <1 μM in cancer cell lines .
Comparative Data Table
Key Research Findings
- Reactivity : Iodo-substituted pyrrolopyridines exhibit superior reactivity in cross-coupling reactions compared to bromo or chloro analogues due to the lower bond dissociation energy of C–I bonds .
- Biological Activity : Chlorine at C5 enhances metabolic stability, while iodine at C3/C4 improves target binding in kinase inhibitors .
- Synthetic Utility : Carboxylic acid derivatives (e.g., 10b, 10c) are preferred for bioconjugation, whereas halogenated variants are optimal for diversification via metal catalysis .
Biological Activity
5-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrolo[2,3-c]pyridine core with chlorine and iodine substituents. The presence of these halogens can influence the compound's reactivity and interaction with biological targets.
The primary mechanism of action for this compound involves its role as an inhibitor of specific kinases. Kinases are critical in various cellular signaling pathways that regulate cell proliferation and survival. By binding to the active site of kinases, this compound can inhibit their activity, leading to potential therapeutic effects in cancer treatment .
Anticancer Activity
Research indicates that this compound has shown promise as an anticancer agent. It has been used in the synthesis of kinase inhibitors that target various cancers. For instance, studies have demonstrated its ability to inhibit mitotic kinase Monopolar Spindle 1 (MPS1), which is crucial for proper cell division. In vitro assays revealed that compounds derived from this scaffold exhibited significant antiproliferative activity against cancer cell lines .
Table 1: Anticancer Activity Data
| Compound | Target Kinase | IC50 (μM) | Cell Line Tested | Activity Type |
|---|---|---|---|---|
| This compound | MPS1 | 0.025 | HCT116 (Colon Cancer) | Inhibition |
| Derivative 10t | Tubulin | 0.12 | HeLa, SGC-7901, MCF-7 | Antitumor |
Enzyme Inhibition
The compound is also investigated for its potential in enzyme inhibition beyond kinases. Studies have indicated that it can interact with various biological macromolecules, affecting enzyme activity and receptor binding . This broad-spectrum activity suggests its utility in developing new therapeutic agents.
Case Studies
- Inhibition of MPS1 : A study highlighted the design of pyrrolo[2,3-c]pyridine derivatives that inhibited MPS1 with an IC50 value as low as 0.025 μM. This selectivity and potency make it a candidate for further development in cancer therapeutics .
- Cell Proliferation Studies : Another investigation assessed the antiproliferative effects of derivatives against HCT116 cells using MTT assays, confirming significant growth inhibition at concentrations below 0.55 μM .
Additional Biological Activities
Beyond anticancer properties, derivatives of pyrrolo[2,3-c]pyridine have been explored for other biological activities:
Q & A
Q. Discrepancies in NMR shifts for NH protons: Why does NH appear at δ 12.4 ppm in some cases and δ 13.4 ppm in others?
- Explanation : Hydrogen bonding with DMSO-d₆ (δ 13.4 ppm) vs. CDCl₃ (δ 12.4 ppm). Confirm solvent effects by repeating in deuterated THF .
Method Optimization
Q. How to scale up synthesis without compromising purity?
- Process :
- Replace flash chromatography with centrifugal partition chromatography (CPC) for >500 mg batches.
- Use in-line UV monitoring to automate fraction collection .
Q. What alternatives exist for hazardous reagents like Raney Nickel in nitro group reduction?
- Safer Options :
- Transfer hydrogenation with ammonium formate/Pd/C.
- Na₂S₂O₄ in aqueous THF (pH 9–10) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
